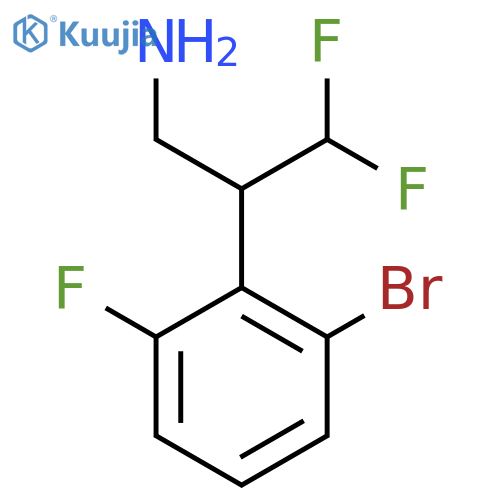

Cas no 2228385-66-6 (2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine)

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine

- 2228385-66-6

- EN300-1948108

-

- インチ: 1S/C9H9BrF3N/c10-6-2-1-3-7(11)8(6)5(4-14)9(12)13/h1-3,5,9H,4,14H2

- InChIKey: OIYZGKCXXGSJDR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C=1C(C(F)F)CN)F

計算された属性

- せいみつぶんしりょう: 266.98705g/mol

- どういたいしつりょう: 266.98705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 26Ų

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1948108-0.5g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1948108-5.0g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 5g |

$3687.0 | 2023-05-31 | ||

| Enamine | EN300-1948108-0.1g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1948108-10.0g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1948108-0.25g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1948108-2.5g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1948108-10g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1948108-5g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1948108-1.0g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-1948108-0.05g |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine |

2228385-66-6 | 0.05g |

$1068.0 | 2023-09-17 |

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine 関連文献

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amineに関する追加情報

Comprehensive Overview of 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine (CAS No. 2228385-66-6)

2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine (CAS No. 2228385-66-6) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of bromo and fluoro substituents on its phenyl ring, along with a difluoropropan-1-amine side chain, making it a valuable intermediate for drug discovery and material science applications.

The molecular structure of 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine contributes to its distinct chemical properties. The presence of halogen atoms (bromine and fluorine) enhances its reactivity in cross-coupling reactions, which are widely used in modern organic synthesis. Researchers are particularly interested in this compound due to its potential as a building block for biologically active molecules, including kinase inhibitors and antimicrobial agents.

Recent trends in pharmaceutical research have highlighted the importance of fluorinated compounds like 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine. The incorporation of fluorine atoms into drug candidates often improves their metabolic stability, bioavailability, and binding affinity to target proteins. This has led to increased demand for such specialized intermediates in drug development pipelines.

In the field of agrochemicals, compounds containing both bromine and fluorine substituents have shown promising activity as potential pesticides and herbicides. The unique electronic properties imparted by these halogens make 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine an interesting candidate for further investigation in crop protection applications.

The synthesis of 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine typically involves multi-step organic transformations. Key steps may include halogenation of the aromatic ring, followed by introduction of the difluoropropan-1-amine moiety through nucleophilic substitution or reductive amination reactions. Optimization of these synthetic routes is crucial for producing the compound with high purity and yield.

Analytical characterization of 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine employs various techniques including NMR spectroscopy, mass spectrometry, and HPLC. The distinct 19F NMR signals from the fluorine atoms provide valuable structural information, while LC-MS helps confirm the molecular weight and purity of the compound.

Storage and handling of 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, it should be stored in a cool, dry place away from strong oxidizing agents. Proper personal protective equipment, including gloves and safety glasses, is recommended when working with this chemical.

The market for specialized fluorinated building blocks like 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine has grown significantly in recent years. Pharmaceutical companies and contract research organizations are increasingly seeking such compounds to accelerate their drug discovery programs, particularly in areas like oncology and CNS disorders.

Future research directions for 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine may explore its potential as a precursor for PET imaging agents (Positron Emission Tomography), given the increasing importance of fluorine-18 labeled compounds in medical diagnostics. The bromine atom in its structure also offers opportunities for further functionalization through palladium-catalyzed coupling reactions.

Environmental considerations for 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine include proper disposal methods and potential biodegradation pathways. While halogenated compounds generally require careful environmental management, the specific ecotoxicological profile of this substance would need to be evaluated through appropriate testing protocols.

From a regulatory perspective, 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine is currently not listed on major chemical control inventories, making it accessible for research purposes. However, users should always verify the latest regulatory status before shipping or transporting the compound across international borders.

The intellectual property landscape surrounding 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine shows several patents mentioning similar structures, particularly in applications related to kinase inhibition and antiviral agents. Researchers considering commercial applications of this compound should conduct thorough patent searches to avoid infringement issues.

Quality control standards for 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine typically specify minimum purity levels (often ≥95% by HPLC), along with limits for residual solvents and heavy metals. These specifications are particularly important when the compound is intended for pharmaceutical research applications.

In conclusion, 2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine (CAS No. 2228385-66-6) represents an important fluorinated intermediate with diverse applications in medicinal chemistry and materials science. Its unique combination of halogen substituents and amine functionality makes it a versatile building block for researchers developing new bioactive molecules and functional materials.

2228385-66-6 (2-(2-bromo-6-fluorophenyl)-3,3-difluoropropan-1-amine) 関連製品

- 2291091-45-5(ethyl 3-[(2R)-piperidin-2-yl]propanoate)

- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)

- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)

- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)

- 2138057-66-4(2-nitro-N-(1,2,3,4-tetrahydroisoquinolin-8-yl)benzene-1-sulfonamide)

- 2680676-44-0(tert-butyl N-1-(4-cyano-2-fluorophenyl)piperidin-3-ylcarbamate)

- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)

- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)

- 1781128-20-8((1-methoxycyclohexyl)methanesulfonyl chloride)

- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)